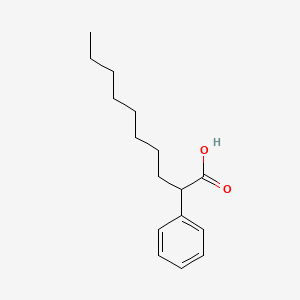

Phenyldecanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H24O2 |

|---|---|

Molecular Weight |

248.36 g/mol |

IUPAC Name |

2-phenyldecanoic acid |

InChI |

InChI=1S/C16H24O2/c1-2-3-4-5-6-10-13-15(16(17)18)14-11-8-7-9-12-14/h7-9,11-12,15H,2-6,10,13H2,1H3,(H,17,18) |

InChI Key |

NPMFMWBCAQGTRI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C1=CC=CC=C1)C(=O)O |

Synonyms |

phenyldecanoic acid |

Origin of Product |

United States |

Synthetic Methodologies for Phenyldecanoic Acid and Its Analogs

Established Chemical Synthesis Routes for Phenyldecanoic Acid

The synthesis of this compound can be achieved through well-established, multi-step chemical pathways. These routes often involve classical organic reactions to construct the carbon skeleton and introduce the required functional groups.

Conventional Multistep Synthesis Approaches

A common strategy for the synthesis of ω-phenyl fatty acids, including 10-phenyldecanoic acid, involves the coupling of a phenyl-containing fragment with a long-chain aliphatic precursor. One such reported synthesis of 10-phenyldecanoic acid involves a three-step process starting from 10-bromodecan-1-ol.

The initial step is the protection of the hydroxyl group of 10-bromodecan-1-ol, for example, as a tetrahydropyranyl (THP) ether. This is followed by a Grignard reaction, where the bromide is converted to a Grignard reagent by reacting with magnesium metal. This organometallic intermediate is then reacted with a suitable electrophile to introduce the phenyl group. A subsequent deprotection of the alcohol and oxidation to the carboxylic acid yields the final product, 10-phenyldecanoic acid.

A representative multi-step synthesis is outlined below:

| Step | Reaction | Reactants/Reagents | Product |

| 1 | Protection of alcohol | 10-bromodecan-1-ol, 3,4-dihydro-2H-pyran, catalytic acid (e.g., PTSA) | 2-((10-bromodecyl)oxy)tetrahydro-2H-pyran |

| 2 | Grignard reaction and phenylation | 2-((10-bromodecyl)oxy)tetrahydro-2H-pyran, Mg, Phenylmagnesium bromide or a similar phenylating agent | 2-((10-phenyldecyl)oxy)tetrahydro-2H-pyran |

| 3 | Deprotection and Oxidation | 2-((10-phenyldecyl)oxy)tetrahydro-2H-pyran, Acidic workup (e.g., HCl), Oxidizing agent (e.g., Jones reagent) | 10-Phenyldecanoic acid |

This conventional approach, while effective, often involves the use of hazardous reagents and solvents, and generates stoichiometric waste, which has led to the exploration of greener alternatives.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.orgpkusz.edu.cnumich.edubeilstein-journals.org In the context of this compound synthesis, several of these principles can be applied to the established routes.

One key area for improvement is the choice of solvents. Traditional Grignard reactions often utilize diethyl ether or tetrahydrofuran (B95107) (THF), which have significant safety and environmental concerns. beyondbenign.org A greener alternative that has shown promise is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and has a more favorable safety profile. ijarse.com Its use in Grignard reactions can lead to improved yields and simplified work-up procedures due to its lower water miscibility compared to THF. ijarse.com

Another principle of green chemistry is the use of catalytic reagents over stoichiometric ones. rsc.org While the Grignard reaction itself is stoichiometric in magnesium, the subsequent oxidation step can be made more catalytic. For instance, instead of using stoichiometric chromium-based oxidants, catalytic methods employing transition metals with a co-oxidant like molecular oxygen or hydrogen peroxide could be explored. rsc.org

| Green Chemistry Principle | Application in this compound Synthesis |

| Safer Solvents | Replacing traditional ether solvents in Grignard reactions with 2-MeTHF. beyondbenign.orgijarse.com |

| Catalysis | Utilizing catalytic oxidation methods instead of stoichiometric heavy metal oxidants. rsc.orgrsc.org |

| Atom Economy | Designing synthetic routes that avoid protection/deprotection steps. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources where possible. |

Novel Synthetic Strategies for this compound

Research into novel synthetic methodologies aims to improve efficiency, selectivity, and sustainability. For this compound, this includes chemo-enzymatic, catalytic, and stereoselective approaches.

Chemo-enzymatic Synthesis of this compound

Chemo-enzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. Lipases are particularly useful enzymes in fatty acid chemistry due to their ability to catalyze esterification and transesterification reactions under mild conditions. nih.govsemanticscholar.org

A potential chemo-enzymatic route to this compound could involve the lipase-catalyzed esterification of a phenylalkanol with a dicarboxylic acid, followed by selective chemical modification. For instance, immobilized Candida antarctica lipase (B570770) B has been shown to effectively catalyze the synthesis of triglycerides from glycerol (B35011) and phenylalkanoic acids in a solvent-free system. nih.gov This suggests that lipases could be employed to couple a phenyl-containing moiety with a C10 backbone.

Another approach could utilize enzymes from the P450 monooxygenase family. These enzymes are known to catalyze the hydroxylation of C-H bonds. mdpi.com A genetically engineered P450 could potentially hydroxylate a phenyl-terminated alkane at the terminal position, which could then be oxidized to the carboxylic acid.

Catalytic Approaches in this compound Formation

Modern catalytic methods offer powerful tools for the construction of complex molecules. Transition metal-catalyzed cross-coupling reactions are a cornerstone of organic synthesis. A potential catalytic route to this compound could involve a cross-coupling reaction between a phenyl-containing boronic acid or organozinc reagent and a 10-halodecanoic acid derivative.

More advanced catalytic strategies involve the direct functionalization of C-H bonds. umich.eduberkeley.educaltech.edu This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and efficient syntheses. A hypothetical catalytic C-H functionalization route for this compound could involve the direct coupling of benzene (B151609) with a decanoic acid derivative, catalyzed by a transition metal complex. While challenging, the development of such methods is a major goal in contemporary organic synthesis.

Catalytic hydrogenation is another important reaction in fatty acid chemistry. rsc.orgnih.govacs.org If a synthetic route yields an unsaturated phenyldecenoic acid, catalytic hydrogenation can be used to produce the saturated this compound. The use of greener catalysts, such as earth-abundant metals, and milder reaction conditions are areas of active research. rsc.org

| Catalytic Approach | Potential Application in this compound Synthesis |

| Cross-Coupling Reactions | Coupling of a phenylboronic acid with a 10-halodecanoic acid derivative. |

| C-H Functionalization | Direct catalytic coupling of benzene with a decanoic acid derivative. umich.eduberkeley.edu |

| Catalytic Hydrogenation | Saturation of a phenyldecenoic acid precursor to this compound. rsc.orgnih.govacs.org |

Stereoselective Synthesis Considerations

While this compound itself is not chiral, the introduction of substituents on the aliphatic chain or the phenyl ring can create stereocenters. The stereoselective synthesis of such analogs is crucial for understanding their biological activity.

The enantioselective synthesis of α-chiral carboxylic acids is a well-established field. nih.gov Methods often involve the use of chiral auxiliaries or chiral catalysts to control the stereochemistry of bond formation. For example, a direct, highly enantioselective alkylation of arylacetic acids has been developed using a chiral lithium amide as a stereodirecting reagent. nih.gov This approach could potentially be adapted for the synthesis of α-substituted this compound analogs.

Enzymatic resolutions, where an enzyme selectively reacts with one enantiomer of a racemic mixture, are another powerful tool for obtaining enantiomerically pure compounds. Lipases are often used for the kinetic resolution of racemic alcohols and esters, and could be applied to precursors of chiral this compound analogs.

Furthermore, asymmetric catalysis, for instance, in hydrogenation or C-H functionalization reactions, can be employed to set stereocenters with high enantioselectivity. The development of chiral catalysts for these transformations is a vibrant area of research with the potential to provide access to a wide range of chiral this compound analogs.

Derivatization Strategies for this compound Research

The chemical structure of this compound lends itself to a variety of derivatization strategies aimed at elucidating its biological roles and mechanisms of action. These strategies involve the synthesis of isotopically labeled versions for tracking metabolic fates, the modification of functional groups to probe biological interactions, and the development of photoaffinity probes to identify binding partners.

Synthesis of Isotopically Labeled this compound for Tracing Studies

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. For this compound and its analogs, labeling with radioisotopes or stable isotopes allows for non-invasive imaging and detailed metabolic studies, particularly in the context of myocardial fatty acid metabolism.

Radioiodination: A prominent strategy involves the introduction of iodine radioisotopes (such as ¹²³I, ¹²⁵I, or ¹³¹I) onto the phenyl ring. nih.govcore.ac.uk Radioiodinated phenyl fatty acids are valuable as myocardial imaging agents. nih.gov The synthesis typically involves the radioiodide decomposition of a corresponding piperidyltriazene substrate, followed by coupling to produce the final radioiodinated phenylalkanoic acid. core.ac.uk For example, 15-(p-iodophenyl)-pentadecanoic acid (IPPA) and its ortho-isomer (o-IPPA) have been synthesized to study myocardial uptake and washout kinetics. nih.gov These studies have shown that such tracers are well-absorbed by healthy heart tissue and can help identify areas of decreased uptake, similar to patterns observed with other imaging agents like thallium-201. nih.gov

Carbon-11 Labeling: Carbon-11 (¹¹C) is a positron-emitting isotope with a short half-life (20.4 minutes), making it suitable for positron emission tomography (PET) studies. scholaris.canih.gov The synthesis of ¹¹C-labeled carboxylic acids can be achieved through various methods, including transition metal-mediated cross-coupling reactions using [¹¹C]carbon monoxide ([¹¹C]CO). nih.govresearchgate.net This versatile method allows for the insertion of the ¹¹C label into the carboxyl group of this compound. nih.gov The process starts with cyclotron-produced [¹¹C]carbon dioxide ([¹¹C]CO₂), which is then reduced to [¹¹C]CO. nih.govnih.gov This reactive synthon is then used in carbonylation reactions to produce the desired ¹¹C-labeled carboxylic acid. nih.gov

Deuterium (B1214612) Labeling: Stable isotopes like deuterium (²H or D) can also be incorporated into the this compound structure. unibas.it Deuterated compounds are useful for metabolic studies using mass spectrometry and for investigating kinetic isotope effects. nih.gov General methods for synthesizing deuterated fatty acids include procedures for the direct conversion of carboxylic acids into their 2,2-dideuterated homologues. unibas.it Another approach involves a metal-catalyzed hydrogen-deuterium exchange, using heavy water (D₂O) as the deuterium source, which offers a green and efficient method for labeling. google.commdpi.com

| Isotope | Labeling Method | Precursor | Application |

| Iodine-123 | Electrophilic Radioiodination | Phenylalkanoic acid triazene | Myocardial Imaging (SPECT) nih.gov |

| Carbon-11 | [¹¹C]CO Carbonylation | Aryl halide precursor | Metabolic Studies (PET) nih.gov |

| Deuterium | H-D Exchange | This compound | Metabolic Tracing (MS) mdpi.com |

Functional Group Modifications of this compound for Mechanistic Probes

Modifying the functional groups of this compound can provide valuable insights into its mechanism of action and metabolic pathways. By altering the structure, researchers can probe how the molecule interacts with enzymes and receptors.

Methylation: Introducing a methyl group into the alkyl chain of a phenyl fatty acid can significantly alter its metabolism. For instance, the synthesis of 15-(4-iodophenyl)-9-methylpentadecanoic acid (9-MPDA) was undertaken to create a tracer that cannot undergo beta-oxidation. nih.goviaea.org This modification leads to prolonged retention of the tracer in the myocardium, allowing for high-quality imaging and assessment of fatty acid uptake, independent of its subsequent metabolic breakdown. nih.govresearchgate.net This strategy helps to specifically study the uptake phase of fatty acid utilization by cardiac tissue.

Heteroatom Substitution: Replacing a carbon atom within the alkyl chain with a heteroatom is another strategy to block metabolism. An example is the synthesis of 15-(p-iodophenyl)-6-tellurapentadecanoic acid (TPDA), where a tellurium atom is incorporated into the fatty acid chain. core.ac.uk This modification interferes with beta-oxidation, resulting in the "trapping" of the molecule within myocardial cells. core.ac.uk The prolonged retention allows for the assessment of regional blood flow, as the distribution of the tracer remains stable over time, even after reperfusion following an ischemic event. core.ac.uk

| Modification | Example Compound | Purpose | Finding |

| Methylation | 14-(p-iodophenyl) beta methyltetradecanoic acid | Block beta-oxidation | Prolonged myocardial retention nih.gov |

| Methylation | 15-(4-iodophenyl)-9-methylpentadecanoic acid | Block beta-oxidation | Good visualization of myocardium iaea.orgresearchgate.net |

| Heteroatom Substitution | 15-(p-iodophenyl)-6-tellurapentadecanoic acid | Block beta-oxidation | Myocardial trapping, reflects blood flow core.ac.uk |

Development of Photoaffinity Probes Based on this compound

Photoaffinity labeling is a powerful technique to identify the cellular targets of a biologically active molecule. mdpi.com A photoaffinity probe based on this compound would be designed to bind to its target protein(s) and, upon photoactivation, form a covalent bond, allowing for subsequent identification and characterization of the protein.

Design Principles: A typical photoaffinity probe consists of three key components:

Recognition Element: The core structure of the molecule that binds to the target. In this case, it would be the this compound scaffold. nih.gov

Photoactivatable Group: A chemical moiety that is stable in the dark but forms a highly reactive intermediate upon irradiation with UV light. enamine.net Common groups include diazirines, benzophenones, and aryl azides. mdpi.comenamine.net

Ligation Handle: A functional group, such as an alkyne or an azide, that allows for the attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) via bio-orthogonal chemistry (like a click reaction) after the covalent cross-linking has occurred. nih.gov

Synthetic Strategy: The synthesis of a this compound-based photoaffinity probe would involve modifying the parent molecule to include a photoactivatable group and a ligation handle. For example, a trifluoromethylphenyldiazirine group could be attached to the phenyl ring of the fatty acid. This group is often preferred as it is small and generates a reactive carbene upon photolysis. An alkyne group could be introduced at the terminus of the alkyl chain, distal to the carboxylic acid, to serve as the ligation handle. This design allows the probe to bind its target, be covalently cross-linked via UV activation, and then be tagged with biotin for affinity purification or a fluorescent dye for visualization. nih.govrsc.org While specific examples for this compound are not detailed in the literature, the general principles are widely applied for target identification of other bioactive molecules. nih.gov

| Component | Function | Example Moiety |

| Recognition Element | Binds to the target protein | This compound scaffold |

| Photoactivatable Group | Forms covalent bond upon UV activation | Diazirine, Benzophenone enamine.net |

| Ligation Handle | Allows for attachment of a reporter tag | Alkyne, Azide nih.gov |

Biosynthesis and Biotransformation Pathways of Phenyldecanoic Acid

Microbial Biosynthesis of Phenyldecanoic Acid

This compound is a notable fatty acid containing a phenyl group, and its biosynthesis has been a subject of interest, particularly within the microbial realm. Certain microorganisms have demonstrated the ability to synthesize this compound, often as part of their lipid storage mechanisms.

Identification of Key Microorganisms Involved in this compound Production (e.g., Rhodococcus opacus PD630)

Several bacterial species are known to produce and accumulate lipids, with some capable of incorporating unusual fatty acids like this compound. The most prominently studied microorganism in this context is Rhodococcus opacus PD630 . microbiologyresearch.orgnih.govconicet.gov.arnih.gov This bacterium is recognized for its ability to accumulate significant quantities of triacylglycerols (TAGs) and wax esters, especially under nutrient-limiting conditions when provided with a suitable carbon source. microbiologyresearch.orgnih.gov

When R. opacus PD630 is cultivated with phenyldecane as the carbon source, it metabolizes the hydrocarbon and incorporates this compound into its storage lipids. microbiologyresearch.orgnih.gov This process involves the terminal oxidation of phenyldecane to form this compound, which is then used in the synthesis of novel TAGs and wax esters. microbiologyresearch.org Specifically, the wax ester phenyldecylphenyldecanoate is formed through the condensation of this compound and phenyldecanol. microbiologyresearch.org Other phenylalkanoic acids, such as phenyloctanoic acid and phenylhexanoic acid, have also been identified in the lipid inclusions of R. opacus PD630 grown on phenyldecane. nih.gov

Besides Rhodococcus, other genera like Pseudomonas have been studied for their metabolism of phenylalkanoic acids, although the focus is often on degradation pathways rather than production and storage. researchgate.netresearchgate.netresearchgate.net For instance, Pseudomonas putida can metabolize various phenylalkanoic acids, but its enzymatic machinery is primarily geared towards catabolism via β-oxidation. researchgate.netoup.com

Table 1: Key Microorganisms Related to this compound Metabolism

| Microorganism | Role in this compound Metabolism | Key Findings | References |

| Rhodococcus opacus PD630 | Produces and accumulates this compound in triacylglycerols and wax esters when grown on phenyldecane. | Can store lipids up to 87% of its cellular dry weight. nih.gov Synthesizes novel lipids like phenyldecylphenyldecanoate. microbiologyresearch.org | microbiologyresearch.orgnih.govconicet.gov.arnih.gov |

| Pseudomonas putida | Degrades phenylalkanoic acids through β-oxidation pathways. | Possesses specific CoA ligases for activating phenylalkanoic acids. oup.com | researchgate.netresearchgate.netresearchgate.netoup.com |

| Acinetobacter species | Known for producing wax esters and accumulating polyhydroxyalkanoates (PHAs). | Have been engineered for the production of various fatty acid-derived molecules. asm.orgresearchgate.net | asm.orgresearchgate.net |

| Marinobacter species | Synthesize wax esters, indicating potential for producing modified fatty acids. | Possess wax ester synthases with activity towards bulky substrates, a characteristic relevant for this compound esterification. asm.org | asm.org |

Elucidation of Enzymatic Pathways in this compound Biosynthesis

The biosynthesis of this compound in microorganisms is not a de novo process in the same way as common fatty acids. Instead, it typically involves the modification of a precursor containing a phenyl group.

Fatty acid synthases (FAS) are complex enzymes responsible for the synthesis of fatty acids from acetyl-CoA and malonyl-CoA. rsc.orgwikipedia.org In the context of this compound, the direct involvement of the primary FAS complex in adding a phenyl group is not the established mechanism. However, related enzymes, particularly acyl-CoA synthetases (also known as fatty acid:CoA ligases), play a crucial role. asm.org These enzymes activate phenylalkanoic acids by attaching a Coenzyme A (CoA) molecule, preparing them for subsequent metabolic pathways, including elongation or incorporation into complex lipids. oup.comasm.org

In Pseudomonas putida, a FadD enzyme has been identified as a long-chain fatty acyl-CoA synthetase that can activate both aliphatic and phenylalkanoic acids, including 10-phenyldecanoic acid. asm.org This activation is a critical step for the fatty acid to be utilized by the cell's metabolic machinery. Once activated to its CoA thioester form, phenyldecanoyl-CoA can be a substrate for other enzymes.

The incorporation of the phenyl ring into a fatty acid chain by microorganisms like R. opacus PD630 typically occurs through the catabolism of an appropriate aromatic hydrocarbon precursor, such as phenyldecane. microbiologyresearch.orgnih.gov The primary mechanism is the monoterminal oxidation of the alkyl side-chain of the precursor. microbiologyresearch.org This oxidation converts the terminal methyl group into a carboxylic acid, directly forming this compound.

The pathway can be summarized as follows:

Uptake of Phenylalkane: The bacterium takes up the phenylalkane (e.g., phenyldecane) from the environment.

Monoterminal Oxidation: An oxygenase enzyme catalyzes the oxidation of the terminal carbon of the alkyl chain to an alcohol, then to an aldehyde, and finally to a carboxylic acid. This results in the formation of this compound from phenyldecane.

Activation: The resulting this compound is activated to phenyldecanoyl-CoA by an acyl-CoA synthetase. asm.org

Incorporation into Lipids: The phenyldecanoyl-CoA is then used by acyltransferases to be esterified into triacylglycerols and wax esters. microbiologyresearch.orgresearchgate.net

In some cases, the alkyl chain can be elongated. For example, E. coli overexpressing an acyl-ACP synthetase from Synechocystis sp. PCC 6803 was able to extend 8-phenyloctanoic acid to 10-phenyldecanoic acid. researchgate.net This demonstrates that the fatty acid synthesis machinery can, under certain conditions, utilize phenylalkanoic acids as primers for further elongation.

Genetic Engineering Strategies for Enhanced this compound Production in Microbes

While the natural production of this compound is observed in certain wild-type strains, genetic engineering offers the potential to enhance yields and control the production process. Strategies generally focus on manipulating the metabolic pathways involved in fatty acid synthesis and degradation.

One approach is to overexpress key enzymes involved in the synthesis pathway. For instance, increasing the expression of specific wax ester synthases (WS/DGAT) that have a high affinity for bulky acyl-CoAs like phenyldecanoyl-CoA could channel more of the precursor into the desired product. asm.org Rhodococcus opacus PD630 contains multiple genes encoding putative WS/DGAT enzymes, and identifying and overexpressing the one most active with this compound could boost production. conicet.gov.ar

Another strategy involves blocking competing metabolic pathways. The β-oxidation pathway, which degrades fatty acids, is a primary competitor. mdpi.com In Pseudomonas putida, deleting genes involved in β-oxidation, such as fadA or fadB, has been shown to increase the accumulation of polyhydroxyalkanoates (PHAs) derived from phenylalkanoic acids. researchgate.net A similar strategy could be applied to a production host to prevent the degradation of this compound, thereby increasing its intracellular concentration and availability for incorporation into storage lipids.

Enhancing the supply of precursors is also a viable strategy. This could involve engineering the upstream pathways that produce the phenyl-containing starter unit or improving the efficiency of its uptake and initial oxidation. For example, enhancing the expression of the oxygenase responsible for converting phenyldecane to this compound could increase the precursor pool.

Table 2: Genetic Engineering Strategies for this compound Production

| Strategy | Target Genes/Pathways | Rationale | Potential Host Organisms | References |

| Overexpression of Key Enzymes | Wax Ester Synthase/Diacylglycerol Acyltransferase (WS/DGAT) | To increase the incorporation of phenyldecanoyl-CoA into storage lipids. | Rhodococcus opacus, Acinetobacter baylyi | conicet.gov.arasm.org |

| Blocking Competing Pathways | β-oxidation genes (fadA, fadB, fadD) | To prevent the degradation of this compound and its intermediates. | Pseudomonas putida, Escherichia coli | researchgate.netasm.org |

| Enhancing Precursor Supply | Alkane monooxygenases, Acyl-CoA synthetases | To increase the formation and activation of this compound from precursors like phenyldecane. | Rhodococcus opacus | microbiologyresearch.org |

| Pathway Engineering | Introduction of heterologous genes | To create novel pathways for this compound synthesis from more common substrates. | Escherichia coli, Saccharomyces cerevisiae | researchgate.netmedcraveonline.com |

Mammalian and Other Eukaryotic Metabolism of this compound (Excluding Clinical Data)

In mammalian and other eukaryotic cells, the metabolism of fatty acids, including xenobiotic ones like this compound, primarily occurs through β-oxidation in two main organelles: mitochondria and peroxisomes. scirp.orgscirp.org These two pathways have distinct roles and enzymatic machinery.

The metabolism of ω-phenylalkanoic acids has been studied in mammalian systems, particularly in rat liver. nih.gov These compounds are treated by the cell as modified fatty acids. The presence of the bulky phenyl group at the omega (ω) position influences which β-oxidation pathway is predominantly used.

Peroxisomal β-Oxidation: Peroxisomes are particularly important for the initial shortening of very-long-chain fatty acids and branched-chain fatty acids. wikipedia.orgmdpi.com Studies have shown that relatively long-chain ω-phenylalkanoic acids are preferentially metabolized in peroxisomes. nih.gov The process involves a series of enzymatic reactions analogous to mitochondrial β-oxidation but catalyzed by a different set of enzymes. A key enzyme in the peroxisomal pathway is acyl-CoA oxidase, which catalyzes the first dehydrogenation step and produces hydrogen peroxide (H₂O₂). scirp.org The activities of acyl-CoA oxidase for phenylacyl-CoAs are comparable to those for regular fatty acyl-CoAs. nih.gov Peroxisomal β-oxidation is typically incomplete, shortening the fatty acid chain to medium-chain length. scirp.orgscirp.org In the case of ω-phenyllauric acid (a 12-carbon phenylalkanoic acid), it is chain-shortened in isolated hepatocytes to shorter-chain phenylalkanoic acids with an even number of carbons. nih.gov

Mitochondrial β-Oxidation: Mitochondria are the primary site for the complete β-oxidation of most fatty acids, coupling this process to the electron transport chain and ATP production. scirp.org However, the mitochondrial β-oxidation of ω-phenylalkanoic acids is less efficient compared to their corresponding straight-chain fatty acids. nih.gov This is partly due to the lower activity of key mitochondrial enzymes towards these modified substrates. For example, carnitine palmitoyltransferase, which is essential for transporting long-chain fatty acids into the mitochondria, has low activity for phenylacyl-CoAs. nih.gov Additionally, the mitochondrial acyl-CoA dehydrogenase shows lower activity for phenylacyl-CoAs compared to their straight-chain counterparts. nih.gov As a result, long-chain ω-phenylalkanoic acids are not readily degraded by the mitochondrial pathway. nih.gov

It is estimated that for ω-phenyllauric acid, about 60% of its initial β-oxidation in the rat liver occurs in peroxisomes. nih.gov The shorter-chain phenylalkanoic acids produced by peroxisomal β-oxidation, such as phenylacetic acid and phenylpropionic acid, can then be further metabolized or excreted. microbiologyresearch.org

In some insects, such as the caterpillar Manduca sexta, there is evidence of enzymatic activity that can couple fatty acids with amino acids. While not a degradation pathway, this represents another form of biotransformation. For instance, the coupling of 12-phenyldodecanoic acid with glutamine has been observed in vitro using regurgitant from Spodoptera exigua. pnas.org

Investigation of this compound Catabolism Pathways

The breakdown of this compound primarily occurs through oxidative processes that shorten its aliphatic chain. Research has identified key pathways in microorganisms that are responsible for its degradation.

This compound is catabolized through both beta-oxidation (β-oxidation) and alpha-oxidation (α-oxidation). microbiologyresearch.orgresearchgate.net In the bacterium Rhodococcus opacus PD630, this compound, formed from the monoterminal oxidation of phenyldecane, undergoes β-oxidation of its alkyl side-chain, leading to the formation of phenylacetic acid. microbiologyresearch.orgresearchgate.net This process involves the sequential removal of two-carbon units from the carboxyl end of the fatty acid. chegg.com

Concurrently, α-oxidation also occurs to some extent in the catabolism of this compound in R. opacus PD630. microbiologyresearch.orgresearchgate.net The α-oxidation pathway involves the removal of a single carbon from the carboxyl end. wikipedia.org This pathway is particularly significant for branched-chain fatty acids where β-oxidation is blocked, though it also functions as a minor pathway for straight-chain acids. wikipedia.orgbyjus.com The process typically occurs in peroxisomes and does not require the initial activation of the fatty acid with coenzyme A. wikipedia.orgnarayanamedicalcollege.com

The activation of this compound for entry into the β-oxidation pathway is a critical step, catalyzed by acyl-CoA synthetases (also known as acyl-CoA ligases). In the bacterium Pseudomonas putida CA-3, a fatty acyl coenzyme A synthetase known as FadD is responsible for activating a wide array of phenylalkanoic and alkanoic acids, including 10-phenyldecanoic acid. asm.orgnih.gov This enzyme is located on the cytoplasmic membrane. asm.org

The essential role of FadD in the metabolism of this compound was demonstrated in studies where the fadD gene was deleted from P. putida CA-3. The resulting mutant strain was unable to grow or accumulate polyhydroxyalkanoate (PHA) when 10-phenyldecanoic acid was provided as the sole carbon source, confirming that FadD is solely responsible for the activation of long-chain phenylalkanoic acids in this organism. asm.orgnih.gov The enzyme generally shows increased activity with longer carbon chains for both phenylalkanoic and aliphatic substrates. nih.gov

Table 1: Substrate Specificity of FadD from Pseudomonas putida CA-3

| Substrate | Relative Activity (%) |

| Phenylpropanoic acid | 20 |

| Phenylvaleric acid | 35 |

| Phenylheptanoic acid | 45 |

| Phenyloctanoic acid | 60 |

| 10-Phenyldecanoic acid | 75 |

| 11-Phenylundecanoic acid | 80 |

| 12-Phenyldodecanoic acid | 190 |

| 15-Phenylpentadecanoic acid | 150 |

| Palmitic acid (C16) | 210 |

| Data derived from studies on the relative activity of the FadD enzyme with various substrates. nih.gov |

Conjugation Reactions of this compound (e.g., Glucuronidation, Glycine (B1666218) Conjugation)

In addition to oxidative breakdown, this compound can undergo phase II conjugation reactions, which typically increase water solubility and facilitate excretion. Early studies involving the administration of ω-phenyldecanoic acid to dogs indicated that the compound is conjugated with both glucuronic acid and glycine. illinois.edu The acid recovered from urine after hydrolysis of the glucuronide was dextro-rotatory, while the acid from the glycine conjugate was levo-rotatory. illinois.edu

Glycine conjugation of aromatic acids like the metabolites of this compound is catalyzed by mitochondrial enzymes and is considered a key mechanism for the disposal of phenylpropionate metabolism end-products. nih.govnih.gov Glucuronidation is another common biotransformation pathway for phenolic compounds, often competing with other conjugation reactions like sulfation. tandfonline.comub.edu

Subcellular Localization of this compound Metabolic Enzymes

The various metabolic pathways for this compound involve enzymes located in different subcellular compartments.

Cytoplasmic Membrane : The initial activation of this compound to its CoA ester is catalyzed by acyl-CoA synthetase (FadD), which is associated with the cytoplasmic membrane in bacteria like Pseudomonas putida. asm.org

Mitochondria : β-oxidation, a primary catabolic pathway for fatty acids, occurs in the mitochondria. byjus.com Additionally, the enzymes responsible for glycine conjugation are located in the mitochondrial matrix. nih.gov

Peroxisomes : Both α-oxidation and β-oxidation can take place in peroxisomes. wikipedia.orgbyjus.com The α-oxidation pathway is particularly noted to occur within these organelles. wikipedia.org

Endoplasmic Reticulum : Omega (ω)-oxidation, a minor oxidative pathway that acts on the methyl end of a fatty acid, occurs in the endoplasmic reticulum. byjus.comgavinpublishers.com Sterol ester synthesis, which can involve fatty acids, is also localized to the ER. acs.org

Bioconversion of Precursors to this compound

This compound can be synthesized through the biotransformation of related precursor compounds by microorganisms.

Microbial and Enzymatic Transformation of Related Aromatic Compounds

Certain microorganisms are capable of transforming aromatic hydrocarbons into this compound. A notable example is the bacterium Rhodococcus opacus PD630, which can utilize the hydrocarbon phenyldecane for growth. microbiologyresearch.org This bacterium degrades phenyldecane through monoterminal oxidation, a process that directly yields this compound. microbiologyresearch.orgresearchgate.net This newly formed this compound is then either channeled into catabolic pathways like β-oxidation or utilized for the biosynthesis of complex lipids such as triacylglycerols and wax esters. microbiologyresearch.org

Engineered Systems for this compound Bioproduction

The development of engineered microbial systems for the dedicated bioproduction of this compound is an emerging area of metabolic engineering. While no complete de novo synthesis pathway has been fully optimized to high titers, several studies have identified and engineered key enzymes and host organisms that lay the groundwork for future production platforms. These efforts primarily focus on the biotransformation of precursors or the heterologous expression of specific enzymes to enable the synthesis of phenylalkanoic acids.

Research has demonstrated the potential of various microbial chassis, including bacteria like Escherichia coli, Pseudomonas putida, and Rhodococcus opacus, for synthesizing aromatic compounds. For instance, Rhodococcus opacus PD630 naturally produces this compound as a component of triacylglycerols and wax esters when cultivated on phenyldecane. microbiologyresearch.orgresearchgate.net This process involves the monoterminal oxidation of the alkane to form this compound, which is then assimilated into complex lipids like phenyldecylphenyldecanoate. microbiologyresearch.org

In the realm of synthetic biology, specific enzymes with activity towards phenylalkanoic acid precursors have been identified, representing crucial components for constructing engineered biosynthetic pathways. A notable example is an acyl-acyl carrier protein (ACP) synthetase from the cyanobacterium Synechocystis sp. PCC 6803. When overexpressed in E. coli, this enzyme demonstrated the ability to extend 8-phenyloctanoic acid to 10-phenyldecanoic acid, showcasing a potential enzymatic step for chain elongation in an engineered pathway. imperial.ac.uk

Furthermore, strains of Pseudomonas putida have been genetically engineered to produce polyhydroxyalkanoates (PHAs) with aromatic side chains. These bacteria can incorporate 10-phenyldecanoic acid, supplied in the medium, into PHA polymers. mdpi.comcsic.es While this is a biotransformation process rather than de novo synthesis, the enzymatic machinery involved, particularly the PHA synthases (PhaC1 and PhaC2), demonstrates a tolerance for and activity with this compound-CoA, a key intermediate. csic.es This suggests that these enzymes could be valuable components in a host engineered for this compound production to channel the final product into a polymeric sink or, if their specificity is altered, to release the free acid.

The broader field of metabolic engineering has established robust strategies for producing other phenylalkanoic acids, such as phenylacetic acid and phenyllactic acid, in hosts like E. coli. nih.govnih.govresearchgate.netfrontiersin.org These strategies often involve the heterologous expression of pathways like the Ehrlich pathway, enhancement of precursor supply from central metabolism (e.g., chorismate, phenylalanine), and deletion of competing metabolic pathways. nih.govfrontiersin.org Such approaches provide a blueprint for the future development of an efficient E. coli or Pseudomonas based cell factory for this compound.

Research Findings on Engineered Bioproduction

| Host Organism | Engineering Strategy / Pathway | Key Enzyme(s) | Substrate(s) | Product(s) | Reference(s) |

|---|---|---|---|---|---|

| Rhodococcus opacus PD630 | Whole-cell biotransformation | Monooxygenase, β-oxidation enzymes, Wax ester synthase | Phenyldecane | This compound (as part of triacylglycerols and wax esters) | microbiologyresearch.org |

| Escherichia coli | Heterologous expression of an acyl-ACP synthetase | Acyl-ACP synthetase (from Synechocystis sp. PCC 6803) | 8-Phenyloctanoic acid | 10-Phenyldecanoic acid | imperial.ac.uk |

| Pseudomonas putida U | Whole-cell biotransformation for PHA synthesis | PHA Synthase (PhaC1) | 10-Phenyldecanoic acid | Polyhydroxyalkanoate with 3-hydroxy-6-phenylhexanoate, 3-hydroxy-8-phenyloctanoate, and 3-hydroxy-10-phenyldecanoate units | mdpi.comcsic.es |

Biological Roles and Molecular Mechanisms of Phenyldecanoic Acid

Investigating Phenyldecanoic Acid in Eukaryotic Cellular Processes (Excluding Clinical Human Data)

The role of this compound in eukaryotic cellular processes, particularly concerning lipid metabolism and homeostasis, is not extensively detailed in the provided search results. While general mechanisms of lipid accumulation in eukaryotes, such as in yeast and plants, involve pathways like the Kennedy pathway and the synthesis of TAGs and wax esters, direct links to this compound are not established in the reviewed literature acs.orgmdpi.comgavinpublishers.comasm.org. Studies on eukaryotic lipid metabolism often focus on endogenous fatty acids or different exogenous compounds acs.orgmdpi.comgavinpublishers.com.

The provided scientific literature does not offer specific findings on how this compound influences cellular lipid metabolism or homeostasis in eukaryotic organisms. Research in this domain typically explores endogenous fatty acid synthesis, transport, and storage mechanisms within eukaryotic cells, without direct mention of this compound's role.

Compound List:

this compound

Phenyldecane

Phenylacetic acid

Phenylpropionic acid

4-Hydroxyphenylpropionic acid

Protocatechuate

Homogentisic acid

Phenylacetate

Phenylalkanoic acids

Phenylvaleric acid

Phenylhexanoic acid

Phenylheptanoic acid

Phenyloctanoic acid

Phenylbutyric acid

12-Phenyldodecanoic acid

Analytical Methodologies for Phenyldecanoic Acid Quantification and Characterization

Chromatographic Techniques for Phenyldecanoic Acid Analysis

High-Performance Liquid Chromatography (HPLC) with Alternative Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of organic compounds, including fatty acids and their derivatives. For compounds like this compound, which may possess limited UV chromophores or require high sensitivity, alternative detection methods beyond standard UV-Vis detectors are often employed.

Diode-Array Detection (DAD) coupled with HPLC offers the advantage of acquiring full UV-Vis spectra for each eluting compound, enabling peak purity assessment and aiding in compound identification by comparing spectra against libraries measurlabs.com. While traditional UV-Vis detection is suitable for compounds with strong chromophores, this compound's phenyl group provides some UV absorbance, typically in the lower UV range.

Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS), provides highly sensitive and specific detection based on mass-to-charge ratios. This allows for definitive identification and quantification, even in complex matrices nih.gov. For this compound, LC-MS/MS can provide fragmentation patterns that confirm its structure.

Charged Aerosol Detection (CAD) is a universal detector that can be used for compounds lacking strong UV chromophores lcms.cz. CAD works by nebulizing the HPLC eluent, removing volatile mobile phase components, and detecting the remaining non-volatile analytes as charged aerosol particles. This method offers high sensitivity and a response that is largely independent of the analyte's chemical structure, making it suitable for compounds like this compound lcms.cz.

Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the identification and quantification of this compound. In one study, 10-phenyldecanoic acid was identified in a plant extract with a reported retention time of approximately 20.556 minutes (though this was for a different compound in the same analysis, indicating the general timeframe for such analyses) and a peak area percentage of 0.12% journaljocamr.comsdiarticle4.com. While GC-MS requires volatile or derivatized analytes, it demonstrates the chromatographic separation and detection principles applied to this class of compounds.

Data Table: HPLC Detection Methods

| Detector Type | Principle | Advantages | Limitations |

| UV-Vis Detector | Measures absorbance of UV or visible light by the analyte. | Widely available, cost-effective, good for chromophoric compounds. | Limited sensitivity for non-chromophoric compounds; specific to absorbance range. |

| Diode-Array Detector (DAD) | Scans the entire UV-Vis spectrum for each eluting compound. | Provides spectral information for peak purity assessment and compound identification; faster than UV-Vis. | Requires analytes to have UV-Vis absorbance. |

| Mass Spectrometry (MS) | Detects analytes based on their mass-to-charge ratio after ionization. | High sensitivity, high specificity, structural information via fragmentation (MS/MS). | Higher cost, can be complex to operate and interpret. |

| Charged Aerosol Detector (CAD) | Detects non-volatile analytes by nebulizing them into charged aerosol particles. | Universal detection, high sensitivity, response independent of analyte structure. | Cannot detect highly volatile compounds; requires non-volatile analytes. |

Spectroscopic Techniques in this compound Research

Spectroscopic techniques are indispensable for confirming the structure, identifying functional groups, and assessing the conformation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complete structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively core.ac.uk.

For this compound, ¹H NMR would reveal characteristic signals for the aromatic protons of the phenyl ring (typically in the δ 7.0-7.5 ppm range) and the aliphatic protons of the decanoic acid chain. The methylene (B1212753) protons adjacent to the phenyl ring would likely appear as a multiplet shifted downfield compared to the rest of the aliphatic chain. The carboxylic acid proton (-COOH) would typically resonate as a broad singlet at a highly deshielded position (δ 10-13 ppm), though its exact position can be influenced by solvent and hydrogen bonding mdpi.com.

¹³C NMR would provide distinct signals for the aromatic carbons, the aliphatic carbons of the decanoic chain, and the carbonyl carbon of the carboxylic acid group (typically δ 170-180 ppm). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons, aiding in complete structural assignment core.ac.uk.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing connectivity between atoms. HMBC, in particular, is valuable for determining long-range couplings, which can confirm the attachment of the phenyl group to the decanoic acid chain and assign the position of the phenyl substituent core.ac.uk. These techniques collectively allow for the definitive structural assignment and can provide insights into the conformation of the molecule in solution uzh.ch.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying functional groups based on their characteristic absorption frequencies. For this compound, key expected absorptions include:

Carboxylic Acid Group (-COOH): A broad and strong O-H stretching band typically observed between 3300-2500 cm⁻¹ due to strong hydrogen bonding spectroscopyonline.commasterorganicchemistry.com. The C=O stretching vibration of the carbonyl group is a strong band usually found in the range of 1730-1700 cm⁻¹ for saturated carboxylic acids spectroscopyonline.comvscht.cz. A C-O stretching vibration is expected around 1320-1210 cm⁻¹, and an O-H bending vibration in the 1440-1395 cm⁻¹ region spectroscopyonline.com.

Phenyl Group: Aromatic C-H stretching vibrations are typically observed slightly above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aromatic ring stretching vibrations often appear as characteristic bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions libretexts.orglibretexts.org.

Raman Spectroscopy: Raman spectroscopy, like IR, probes molecular vibrations but is based on inelastic scattering of light. It is particularly sensitive to changes in polarizability during vibration and can provide a molecular "fingerprint" libretexts.orgresearchgate.net. For this compound, Raman spectroscopy would complement IR by confirming the presence of the phenyl ring through characteristic ring stretching vibrations. While saturated fatty acid chains have weaker Raman signals, the phenyl group and the carboxylic acid group would yield distinct spectral features mdpi.commt.com. Raman spectroscopy can be particularly useful for analyzing samples that are fluorescent under IR excitation or for studying molecular backbone structures mt.com.

Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Bond Type | Characteristic Absorption (cm⁻¹) | Notes |

| Carboxylic Acid (O-H) | Stretch | 3300-2500 | Broad due to strong hydrogen bonding (dimerization). |

| Carboxylic Acid (C=O) | Stretch | 1730-1700 | Strong absorption, typical for saturated carboxylic acids. |

| Phenyl Ring | C-H | 3100-3000 | Aromatic C-H stretching, often multiple weak bands. |

| Phenyl Ring | C=C | 1600-1585, 1500-1400 | Aromatic ring stretching vibrations. |

| Carboxylic Acid (C-O) | Stretch | 1320-1210 | Strong absorption. |

| Carboxylic Acid (O-H) | Bend | 1440-1395 | Can be complex due to hydrogen bonding. |

Advanced Omics-Based Approaches for this compound Detection

Omics technologies, such as metabolomics and lipidomics, provide high-throughput methods for analyzing the complete set of small molecules (metabolites) or lipids within a biological system. This compound can be detected and quantified within these frameworks.

Integration of this compound into Metabolomics Workflows

Metabolomics workflows typically involve several stages: study design, sample collection and preparation, data acquisition (often using LC-MS, GC-MS, or NMR), data processing and normalization, metabolite identification, and biological interpretation arome-science.comthermofisher.comnih.gov.

This compound can be identified in metabolomic studies through untargeted analysis, where a broad range of metabolites are detected and then identified by comparing their mass spectra and retention times to databases. Techniques like Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) are particularly powerful for this purpose, allowing for accurate mass measurements and the determination of elemental formulas thermofisher.comrsc.org. Studies have reported the detection of 10-phenyldecanoic acid in the metabolomic profiling of algae species rsc.orgresearchgate.net. The identification relies on matching the observed mass-to-charge ratio and fragmentation patterns (in LC-MS/MS) with known spectral data of this compound.

Lipidomics Investigations Incorporating this compound Analysis

Lipidomics focuses on the comprehensive analysis of lipids in biological samples. This compound can be relevant in lipidomics either as a free fatty acid or, more commonly, as a component esterified into more complex lipids such as triacylglycerols (TAGs) or wax esters nih.govresearchgate.net.

In Rhodococcus opacus PD630, this compound has been identified as a metabolite derived from the degradation of phenyldecane. It was found to be utilized in the biosynthesis of novel triacylglycerols and wax esters, with the formation of phenyldecylphenyldecanoate wax ester likely involving this compound and phenyldecanol nih.govresearchgate.net.

Lipidomic analyses typically employ LC-MS/MS or GC-MS to identify and quantify lipid species. The presence of this compound as part of a larger lipid molecule would be inferred from the characteristic fragments generated during MS/MS analysis, or by identifying the intact lipid species containing the this compound moiety. Advanced lipidomics workflows can differentiate between various lipid classes and even positional isomers, providing detailed insights into lipid metabolism mdpi.combiorxiv.org.

Quantitative Method Validation and Quality Control in this compound Assays

Ensuring the reliability and accuracy of analytical measurements for this compound is paramount, particularly in research and quality control settings. Quantitative method validation and robust quality control (QC) procedures are essential to confirm that an analytical method is fit for its intended purpose. This involves a systematic evaluation of various performance characteristics, as well as the implementation of ongoing checks to maintain data integrity.

Key Validation Parameters

Method validation for this compound quantification typically encompasses several critical parameters, each assessed to ensure the method's suitability:

Specificity/Selectivity: This parameter confirms that the method can accurately measure this compound in the presence of other components that may be present in the sample matrix, such as other fatty acids, metabolites, or excipients. Interference studies, often involving spiking experiments with known interfering substances, are conducted to demonstrate the absence of significant signal overlap wjarr.comeuropa.euafricanjournalofbiomedicalresearch.com.

Linearity: Linearity assesses the ability of the method to obtain test results that are directly proportional to the analyte concentration within a defined range. This is typically established by analyzing a series of standards at different concentrations and evaluating the resulting calibration curve. A minimum of five concentration levels is generally recommended, with the relationship assessed using regression analysis, often aiming for a coefficient of determination (r²) greater than 0.995 wjarr.comeuropa.eunih.govusp.org.

Range: The range defines the interval between the upper and lower analyte concentrations for which the method has demonstrated adequate precision, accuracy, and linearity. For assay methods, this typically spans from 80% to 120% of the target concentration europa.eueuropa.euunnes.ac.id.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery of a known amount of analyte added to the sample matrix or as the difference between the mean result and the accepted true value. Validation studies typically involve analyzing spiked samples or reference materials wjarr.comeuropa.eunih.govunnes.ac.id. For instance, accuracies ranging from 90.0% to 106.9% have been reported for fatty acid assays nih.gov.

Precision: Precision measures the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations). Precision is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Intraday precision for fatty acid analysis has been reported to range from 1.1% to 12.0%, while interday precision can range from 1.2% to 13.4% wjarr.comnih.gov.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. These are often determined using signal-to-noise ratios (e.g., S/N > 3 for LOD, S/N > 10 for LOQ) or by analyzing spiked blank samples wjarr.comnih.govnih.govteledynetekmar.com. For example, LOQ values are typically established at levels where precision is within 20% and accuracy is within 80-120% nih.govnih.gov.

Robustness: Robustness assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, temperature, or flow rate. This demonstrates the method's reliability during routine use and helps establish system suitability parameters wjarr.comeuropa.euafricanjournalofbiomedicalresearch.comeuropa.eums-editions.cl.

Quality Control (QC) Procedures

Ongoing quality control is crucial for maintaining the validity of this compound assay results over time. Key QC measures include:

Calibration Standards: Regular preparation and analysis of calibration standards at multiple concentrations are essential to construct and verify the calibration curve for each analytical run.

Quality Control (QC) Samples: QC samples, prepared at different concentrations (e.g., low, medium, and high), are analyzed alongside unknown samples. The results from these QC samples are monitored to ensure they fall within acceptable predefined limits for accuracy and precision. This helps detect any drift or systematic errors in the analytical system nih.govlipidomicstandards.org.

Blanks: Analysis of blank samples (matrix blanks) is performed to detect and quantify any potential contamination or interference from the sample matrix or reagents.

Internal Standards (IS): The use of an appropriate internal standard, added to all samples and standards at a known concentration, helps to compensate for variations in sample preparation, injection volume, and detector response, thereby improving the accuracy and precision of the quantification upce.cznih.govwho.int.

System Suitability Tests (SST): SSTs are performed before or during sample analysis to ensure that the analytical system (e.g., chromatography system) is performing adequately. This may include parameters such as peak resolution, tailing factor, and detector sensitivity.

Replicate Analysis: Analyzing samples in duplicate or triplicate can provide additional confidence in the results and help assess the precision of the measurements.

Data Review and Trending: Regular review of QC data, including trending of accuracy and precision over time, is vital for identifying potential issues and ensuring the continued validity of the method.

Data Table Example: Method Validation Parameters for Fatty Acid Quantification

The following table illustrates typical validation data that might be generated for a quantitative method analyzing fatty acids, such as this compound. Specific values would depend on the chosen analytical technique (e.g., GC-MS, LC-MS/MS) and matrix.

| Parameter | Acceptance Criteria | Typical Finding (Example) | Reference(s) |

| Linearity | r² ≥ 0.995 | r² = 0.998 | wjarr.comnih.gov |

| Linear over specified range | Within range | wjarr.comeuropa.eu | |

| Accuracy | ±15% bias (±20% near LOQ) | 90.0% - 106.9% | nih.gov |

| Precision | %CV ≤ 15% (intra-day), ≤ 20% (inter-day) | Intra-day: 1.1-12.0% | nih.gov |

| Inter-day: 1.2-13.4% | |||

| LOD | S/N > 3 | e.g., 0.5 ng/mL | nih.govnih.govteledynetekmar.com |

| LOQ | S/N > 10; Precision < 20%, Accuracy 80-120% | e.g., 1.5 ng/mL | nih.govnih.govnih.gov |

| Specificity | No significant interference from matrix components | Demonstrated via spiking | wjarr.comeuropa.eu |

| Robustness | Method performance remains acceptable | Demonstrated via parameter variation | europa.eums-editions.cl |

Note: The "Typical Finding (Example)" column provides illustrative values. Actual results will vary based on the specific method and matrix.

Compound List

this compound

The rigorous application of these validation and quality control principles ensures that quantitative data generated for this compound are scientifically sound, reproducible, and suitable for their intended applications.## Quantitative Method Validation and Quality Control in this compound Assays

Ensuring the reliability and accuracy of analytical measurements for this compound is paramount, particularly in research and quality control settings. Quantitative method validation and robust quality control (QC) procedures are essential to confirm that an analytical method is fit for its intended purpose. This involves a systematic evaluation of various performance characteristics, as well as the implementation of ongoing checks to maintain data integrity.

Key Validation Parameters

Method validation for this compound quantification typically encompasses several critical parameters, each assessed to ensure the method's suitability:

Specificity/Selectivity: This parameter confirms that the method can accurately measure this compound in the presence of other components that may be present in the sample matrix, such as other fatty acids, metabolites, or excipients. Interference studies, often involving spiking experiments with known interfering substances, are conducted to demonstrate the absence of significant signal overlap wjarr.comeuropa.euafricanjournalofbiomedicalresearch.com.

Linearity: Linearity assesses the ability of the method to obtain test results that are directly proportional to the analyte concentration within a defined range. This is typically established by analyzing a series of standards at different concentrations and evaluating the resulting calibration curve. A minimum of five concentration levels is generally recommended, with the relationship assessed using regression analysis, often aiming for a coefficient of determination (r²) greater than 0.995 wjarr.comeuropa.eunih.govusp.org.

Range: The range defines the interval between the upper and lower analyte concentrations for which the method has demonstrated adequate precision, accuracy, and linearity. For assay methods, this typically spans from 80% to 120% of the target concentration europa.eueuropa.euunnes.ac.id.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery of a known amount of analyte added to the sample matrix or as the difference between the mean result and the accepted true value. Validation studies typically involve analyzing spiked samples or reference materials wjarr.comeuropa.eunih.govunnes.ac.id. For instance, accuracies ranging from 90.0% to 106.9% have been reported for fatty acid assays nih.gov.

Precision: Precision measures the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations). Precision is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Intraday precision for fatty acid analysis has been reported to range from 1.1% to 12.0%, while interday precision can range from 1.2% to 13.4% wjarr.comnih.gov.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. These are often determined using signal-to-noise ratios (e.g., S/N > 3 for LOD, S/N > 10 for LOQ) or by analyzing spiked blank samples wjarr.comnih.govnih.govteledynetekmar.com. For example, LOQ values are typically established at levels where precision is within 20% and accuracy is within 80-120% nih.govnih.gov.

Robustness: Robustness assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, temperature, or flow rate. This demonstrates the method's reliability during routine use and helps establish system suitability parameters wjarr.comeuropa.euafricanjournalofbiomedicalresearch.comeuropa.eums-editions.cl.

Quality Control (QC) Procedures

Ongoing quality control is crucial for maintaining the validity of this compound assay results over time. Key QC measures include:

Calibration Standards: Regular preparation and analysis of calibration standards at multiple concentrations are essential to construct and verify the calibration curve for each analytical run.

Quality Control (QC) Samples: QC samples, prepared at different concentrations (e.g., low, medium, and high), are analyzed alongside unknown samples. The results from these QC samples are monitored to ensure they fall within acceptable predefined limits for accuracy and precision. This helps detect any drift or systematic errors in the analytical system nih.govlipidomicstandards.org.

Blanks: Analysis of blank samples (matrix blanks) is performed to detect and quantify any potential contamination or interference from the sample matrix or reagents.

Internal Standards (IS): The use of an appropriate internal standard, added to all samples and standards at a known concentration, helps to compensate for variations in sample preparation, injection volume, and detector response, thereby improving the accuracy and precision of the quantification upce.cznih.govwho.int.

System Suitability Tests (SST): SSTs are performed before or during sample analysis to ensure that the analytical system (e.g., chromatography system) is performing adequately. This may include parameters such as peak resolution, tailing factor, and detector sensitivity.

Replicate Analysis: Analyzing samples in duplicate or triplicate can provide additional confidence in the results and help assess the precision of the measurements.

Data Review and Trending: Regular review of QC data, including trending of accuracy and precision over time, is vital for identifying potential issues and ensuring the continued validity of the method.

Data Table Example: Method Validation Parameters for Fatty Acid Quantification

The following table illustrates typical validation data that might be generated for a quantitative method analyzing fatty acids, such as this compound. Specific values would depend on the chosen analytical technique (e.g., GC-MS, LC-MS/MS) and matrix.

| Parameter | Acceptance Criteria | Typical Finding (Example) | Reference(s) |

| Linearity | r² ≥ 0.995 | r² = 0.998 | wjarr.comnih.gov |

| Linear over specified range | Within range | wjarr.comeuropa.eu | |

| Accuracy | ±15% bias (±20% near LOQ) | 90.0% - 106.9% | nih.gov |

| Precision | %CV ≤ 15% (intra-day), ≤ 20% (inter-day) | Intra-day: 1.1-12.0% | nih.gov |

| Inter-day: 1.2-13.4% | |||

| LOD | S/N > 3 | e.g., 0.5 ng/mL | nih.govnih.govteledynetekmar.com |

| LOQ | S/N > 10; Precision < 20%, Accuracy 80-120% | e.g., 1.5 ng/mL | nih.govnih.govnih.gov |

| Specificity | No significant interference from matrix components | Demonstrated via spiking | wjarr.comeuropa.eu |

| Robustness | Method performance remains acceptable | Demonstrated via parameter variation | europa.eums-editions.cl |

Note: The "Typical Finding (Example)" column provides illustrative values. Actual results will vary based on the specific method and matrix.

Compound List

this compound

The rigorous application of these validation and quality control principles ensures that quantitative data generated for this compound are scientifically sound, reproducible, and suitable for their intended applications.

Emerging Research Avenues and Future Perspectives for Phenyldecanoic Acid Research

Development of Novel Biotechnological Applications for Phenyldecanoic Acid (Non-Clinical)

Recent research has highlighted the potential of using biological systems to produce and utilize this compound for non-clinical applications, particularly in the sustainable synthesis of the compound itself and in the creation of novel biomaterials.

The microbial world offers robust platforms for the synthesis of this compound. Certain bacteria have demonstrated the ability to produce this compound as a metabolic intermediate when cultivated on specific hydrocarbon substrates.

The bacterium Rhodococcus opacus PD630, for instance, can utilize phenyldecane for growth and lipid accumulation under nitrogen-limiting conditions. microbiologyresearch.org This process involves the monoterminal oxidation of the phenyldecane molecule, which directly yields this compound. microbiologyresearch.org This metabolic capability positions R. opacus as a potential biocatalyst for converting phenylalkane substrates into valuable phenylalkanoic acids. zhenzhi.com The enzymes within this bacterium, particularly the wax ester synthase (WS) and coenzyme A (CoA) synthetase, are noted for their activity with bulky substrates like this compound, suggesting their potential for broader biocatalytic applications. nih.govasm.org

In addition to its direct synthesis, this compound serves as a precursor in microbial systems for creating other valuable compounds. In Pseudomonas putida, 10-phenyldecanoic acid can be used as a feed stock for producing other aromatic molecules through the β-oxidation pathway. mdpi.com

Table 1: Microbial Platforms for this compound Bioproduction and Bioconversion

| Microorganism | Substrate | Key Metabolic Process | Product(s) |

|---|---|---|---|

| Rhodococcus opacus PD630 | Phenyldecane | Monoterminal Oxidation | This compound, Triacylglycerols and Wax Esters containing this compound microbiologyresearch.orgnih.gov |

| Pseudomonas putida | 10-Phenyldecanoic Acid | β-Oxidation | Polyhydroxyalkanoates (PHAs) with various phenyl-terminated monomers mdpi.comresearchgate.net |

This compound is a valuable building block for the microbial synthesis of novel biodegradable polymers and biomaterials. Its unique structure, combining a flexible alkyl chain with a rigid phenyl group, can impart desirable properties to these materials.

A primary application is in the production of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters synthesized by bacteria as energy storage materials. mdpi.comresearchgate.net When Pseudomonas putida is fed 10-phenyldecanoic acid, it produces a terpolymer—a polymer consisting of three different monomer units. mdpi.comresearchgate.net The resulting PHA contains monomer units such as 3-hydroxy-6-phenylhexanoate, 3-hydroxy-8-phenyloctanoate, and 3-hydroxy-10-phenyldecanoate, which are generated via the β-oxidation of the precursor molecule. mdpi.comresearchgate.net These aromatic PHAs exhibit different characteristics compared to common aliphatic PHAs, opening avenues for new applications. mdpi.com

Furthermore, Rhodococcus opacus PD630 incorporates this compound into complex lipids, creating novel biomaterials. microbiologyresearch.org The bacterium synthesizes unique triacylglycerols where one fatty acid is replaced by a this compound residue. microbiologyresearch.org It also produces a novel wax ester, phenyldecylphenyldecanoate, which is formed through the condensation of this compound and phenyldecanol. microbiologyresearch.org The enzymes from Rhodococcus that handle this compound are considered promising tools for the biocatalytic synthesis of new wax ester polymers. asm.org This ability to create specialized lipids and polymers highlights the potential of this compound in developing advanced, biodegradable materials. globalauthorid.comescholarship.org

Table 2: Biomaterials Derived from this compound

| Biomaterial Class | Specific Example | Producing Organism | Precursor |

|---|---|---|---|

| Polyhydroxyalkanoates (PHAs) | Terpolymer of 3H6PhHx, 3H8PhO, 3H10PhD | Pseudomonas putida | 10-Phenyldecanoic acid mdpi.com |

| Triacylglycerols (TAGs) | TAGs with a this compound residue | Rhodococcus opacus PD630 | Phenyldecane (via this compound) microbiologyresearch.org |

| Wax Esters | Phenyldecylphenyldecanoate | Rhodococcus opacus PD630 | Phenyldecane (via this compound) microbiologyresearch.org |

Advanced Computational and Modeling Approaches in this compound Studies

Computational methods are becoming indispensable for accelerating research, offering ways to predict molecular interactions and biological functions without the need for extensive laboratory experiments.

While specific molecular dynamics (MD) simulations focused solely on this compound are not yet widely documented, this powerful computational technique holds significant promise for the field. MD simulations model the physical movements of atoms and molecules, providing a detailed view of their behavior and interactions over time. unimi.itmdpi.com

Researchers have used MD simulations to investigate the aggregation and behavior of structurally related molecules, such as benzoic acid, in various environments, including in confined nanoscale spaces. rsc.org Such studies explore how confinement impacts collective dynamics, viscosity, and the organization of hydrogen bond networks. rsc.org Applying similar MD simulation approaches to this compound could elucidate:

How this compound molecules self-assemble or aggregate in different solvents.

The dynamics of its incorporation into polymer chains like PHAs.

Its interaction with and transport across cell membranes.

The interfacial properties of this compound-based surfactants. mdpi.com

These simulations could guide the rational design of new polymers and biomaterials by predicting their structural and dynamic properties at the molecular level.

In silico techniques, particularly molecular docking, are being used to screen for and predict the biological activities of natural compounds. This approach has been applied to this compound, revealing potential therapeutic properties.

In one study, 10-phenyldecanoic acid was identified as a bioactive compound in an extract from the plant Pterocarpus milbreadii. researchgate.net Subsequent in silico molecular docking studies were performed on the identified compounds, which predicted that 10-phenyldecanoic acid possesses potential anticancer and anti-inflammatory properties. researchgate.net This computational screening provides a basis for more targeted laboratory investigations into its pharmacological effects.

Additionally, synthetic derivatives of this compound are being designed to interact with specific biological targets. For example, (2S,3S)-3-amino-2-methyl-10-phenyldecanoic acid (Apda) was synthesized as a specific structural variant to study its interaction with protein phosphatases. uni-konstanz.de In another case, derivatives based on 10-phenyldecanoic acid were synthesized and evaluated as agonists for the lysophosphatidic acid receptor 1 (LPA1), a target for neuropathic pain. nih.gov These examples demonstrate how computational design and in silico prediction are crucial for exploring the biological potential of this compound and its analogs.

Unexplored Biological Systems and this compound Research

Current research on this compound has largely concentrated on a few bacterial species, such as Rhodococcus and Pseudomonas. However, recent findings suggest that the compound may be present in a wider range of organisms, representing significant unexplored frontiers for research.

The discovery of 10-phenyldecanoic acid in the plant Pterocarpus milbreadii and in the microalga Haematococcus pluvialis indicates that its biosynthesis and physiological role in the plant and algal kingdoms are virtually unknown. researchgate.netresearchgate.net Investigating its function in these photosynthetic organisms could reveal novel metabolic pathways and ecological roles.

Furthermore, the marine environment is a promising source of novel biochemistry. The identification of short-chain phenylalkanoic acids in complex glycolipids produced by a marine Rhodococcus species suggests that marine microbes may harbor unique pathways for synthesizing and modifying such compounds. mdpi.com Expanding research to include other microorganisms like fungi, archaea, and diverse bacteria, as well as marine invertebrates, could uncover new derivatives of this compound with unique properties and applications.

Interdisciplinary Research Integrating this compound Studies

The study of this compound is increasingly benefiting from interdisciplinary approaches that merge expertise from various scientific fields. These collaborations are essential for unlocking the full potential of this compound, from understanding its natural origins to developing novel applications. The integration of chemistry, biology, and engineering is paving the way for significant advancements. ucsb.edu

Key interdisciplinary research areas include:

Biochemistry and Microbiology: Research has identified this compound as a constituent of triacylglycerols and wax esters produced by certain bacteria, such as Rhodococcus opacus PD630. rug.nlnih.gov This has spurred investigations into the biosynthetic pathways within these microorganisms. Understanding the enzymes and genetic regulation involved in its production is a core focus of biochemists and microbiologists. rug.nl Furthermore, the compound has been identified in microalgae like Haematococcus pluvialis, opening up research avenues in phycology and microbial biotechnology. researchgate.netrsc.org

Green Chemistry and Process Engineering: A significant area of interdisciplinary research is the development of sustainable methods for extracting this compound from natural sources. researchgate.net This involves chemists and engineers working together to design and optimize extraction processes that are environmentally friendly and efficient. researchgate.net Techniques such as pressurized liquid extraction (PLE) and matrix solid-phase dispersion (MSPD) are being explored with bio-based solvents like ethyl acetate (B1210297) and ethyl lactate. rsc.orgresearchgate.net The goal is to replace conventional, often toxic, solvents and reduce the energy consumption of extraction processes. researchgate.netrsc.org

Biomedical and Medicinal Chemistry: The potential biological activities of this compound and its derivatives are being investigated at the intersection of chemistry and biology. ircbc.ac.cn This includes synthesizing derivatives and studying their interactions with biological targets like enzymes and receptors to explore their therapeutic potential. For instance, research has noted that derivatives such as 1-Phenyl-decanoic acid exhibit anti-inflammatory activity.

The following table summarizes the key interdisciplinary collaborations in this compound research:

| Interdisciplinary Fields | Specific Research Focus | Key Findings/Goals | Relevant Organisms/Systems |

| Biochemistry & Microbiology | Biosynthesis pathways | Identification of this compound in bacterial lipids and elucidation of the enzymatic processes involved in its formation. rug.nlnih.gov | Rhodococcus species, Archaea, Haematococcus pluvialis rug.nlnih.govresearchgate.net |

| Green Chemistry & Engineering | Sustainable extraction methods | Development of eco-friendly extraction techniques (PLE, MSPD) using bio-based solvents to improve yield and reduce environmental impact. rsc.orgresearchgate.net | Microalgae (Haematococcus pluvialis) researchgate.netrsc.org |